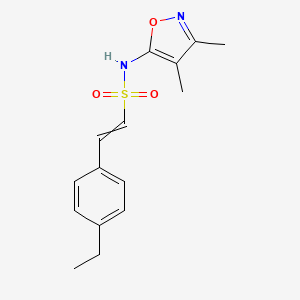

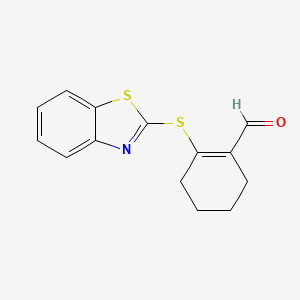

![molecular formula C14H13ClN4O B2888523 N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097896-03-0](/img/structure/B2888523.png)

N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It was first discovered by AstraZeneca and is currently being studied for its potential use in cancer treatment.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Thomas et al. (2016) on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone as potential antidepressant and nootropic agents revealed that compounds with the 2-azetidinone skeleton exhibited significant antidepressant and nootropic activities. This indicates the potential of N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine derivatives in central nervous system (CNS) applications, demonstrating the structure's promise as a basis for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) explored the antimicrobial and antitubercular properties of new pyrimidine-azetidinone analogues. These compounds demonstrated antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. This suggests a promising avenue for developing antibacterial and antituberculosis agents based on the structural framework of this compound (Chandrashekaraiah et al., 2014).

Antioxidant Properties

The in vitro antioxidant properties of new thiazole derivatives, including analogues related to this compound, were investigated by Jaishree et al. (2012). Some of these compounds showed potent antioxidant activity, underlining the potential of such derivatives in oxidative stress-related conditions (Jaishree et al., 2012).

Enantioselective Synthesis

Research by Jain et al. (2016) on enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides highlighted the synthetic utility of structures similar to this compound in drug discovery. This process facilitates the development of bioactive compounds with high enantioselectivities and exclusive regioselectivity, essential for creating more effective pharmaceuticals (Jain et al., 2016).

Anti-Inflammatory Agents

Bhati and Kumar (2008) synthesized new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles as promising anti-inflammatory agents. The study suggested that compounds bearing the azetidinone moiety, akin to this compound, exhibit notable anti-inflammatory and analgesic activities with lower ulcerogenic potential compared to standard drugs (Bhati & Kumar, 2008).

Propriétés

IUPAC Name |

(3-chlorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c15-11-4-1-3-10(7-11)14(20)19-8-12(9-19)17-13-5-2-6-16-18-13/h1-7,12H,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICKDBGAVLVULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)

![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)

![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)